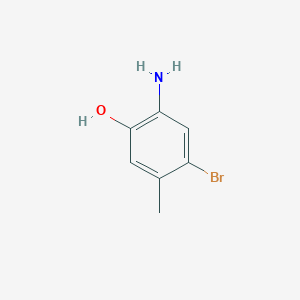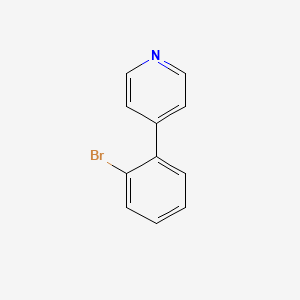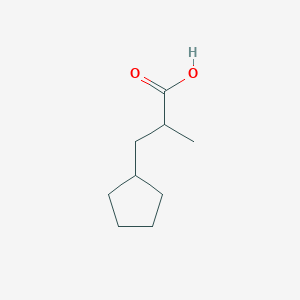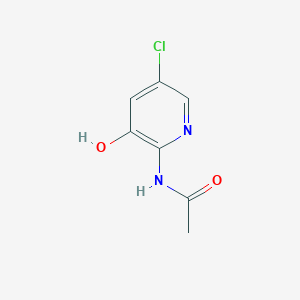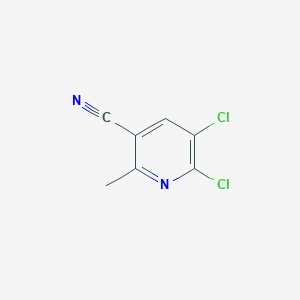
3-(1,4-Cyclohexadien-1-yl)-1-propanol
Vue d'ensemble
Description
The compound “3-(1,4-Cyclohexadien-1-yl)-1-propanol” is an organic compound containing a cyclohexadiene ring attached to a propyl group with a hydroxyl (alcohol) functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclohexadiene ring, possibly through a Birch reduction of an aromatic compound . The propyl group with the alcohol functional group could then be attached through various organic reactions .Molecular Structure Analysis
The molecular structure would consist of a six-membered cyclohexadiene ring with alternating double bonds, attached to a three-carbon propyl chain ending in a hydroxyl group .Chemical Reactions Analysis
The cyclohexadiene part of the molecule could undergo reactions typical of dienes, such as Diels-Alder reactions . The alcohol group could be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a liquid at room temperature, with the exact boiling and melting points depending on the specific arrangement of the atoms .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
3-(1,4-Cyclohexadien-1-yl)-1-propanol and related compounds are involved in various chemical reactions and synthesis processes. For instance, studies have shown that these compounds can participate in thermolysis reactions, which are key in understanding hydrogen abstraction from solvents by excited acetone. This process is crucial for producing certain types of alcohols and benzene derivatives (Bartlett, Landis, & Baumstark, 2010). Additionally, these compounds are used in enantioselective additions to aldehydes, a process fundamental in creating chiral secondary alcohols, which are important in pharmaceutical synthesis (Asami et al., 2015).
Catalysis
Some derivatives of 3-(1,4-Cyclohexadien-1-yl)-1-propanol are used in catalytic processes. For example, in the context of hydrocarbon oxidations by molecular oxygen, these compounds can play a significant role. Their ability to undergo oxidative aromatization is critical in the production of hydrogen peroxide and water, which has implications in various industrial processes (Doyle, Terpstra, Winter, & Griffin, 1984).
Organic Chemistry Applications
In organic chemistry, these compounds are used as building blocks for the synthesis of cyclitols and as reagents in allylation reactions. They are also increasingly employed as silane transfer reagents, highlighting their versatility in organic synthesis (Simonneau & Oestreich, 2016).
Pharmaceutical Synthesis
The derivatives of 3-(1,4-Cyclohexadien-1-yl)-1-propanol are also significant in the synthesis of pharmaceuticals. For instance, they are used in the asymmetric synthesis of certain alcohols which serve as intermediates in the production of antidepressant drugs. The specific stereoselectivity and enantioselectivity of these reactions are crucial for ensuring the desired pharmaceutical properties (Choi et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-cyclohexa-1,4-dien-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,6,10H,3-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNAQALDCPMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



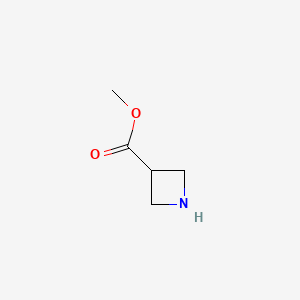
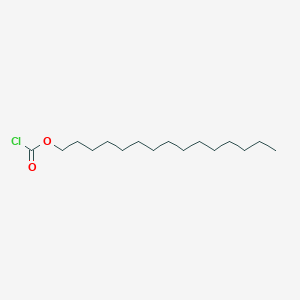



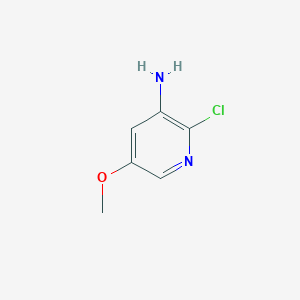

![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)
